molecular formula C12H9F2NO5 B12839692 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12839692
M. Wt: 285.20 g/mol
InChI Key: AGIMNHCFTXXWTG-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a difluorobenzo dioxole ring and a pyrrolidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the hydrolysis of a precursor compound using sodium hydroxide in ethanol at elevated temperatures (around 80°C). The reaction mixture is then cooled, and the ethanol is evaporated under vacuum. The residue is dissolved in water, and the product is extracted using methyl tert-butyl ether (MTBE) and hydrochloric acid. The organic layer is treated with dicyclohexylamine to form a salt, which is then purified and converted back to the acid form using citric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medical applications, it may modulate the activity of certain proteins or enzymes, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of the difluorobenzo dioxole ring and the pyrrolidine carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H9F2NO5

Molecular Weight

285.20 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H9F2NO5/c13-12(14)19-8-2-1-7(4-9(8)20-12)15-5-6(11(17)18)3-10(15)16/h1-2,4,6H,3,5H2,(H,17,18)

InChI Key

AGIMNHCFTXXWTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O

Origin of Product

United States

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